1,1,4,4-Tetramethoxybut-2-yne
Description
Structure
3D Structure
Properties
CAS No. |
53281-53-1 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1,1,4,4-tetramethoxybut-2-yne |
InChI |
InChI=1S/C8H14O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,1-4H3 |
InChI Key |
IXNAXQITDUBOFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#CC(OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,4,4 Tetramethoxybut 2 Yne and Its Precursors
Electrochemical Synthesis Routes to Alkynedial Tetramethyl Acetals
The electrochemical approach offers a direct and efficient pathway to alkynedial tetramethyl acetals, including 1,1,4,4-tetramethoxybut-2-yne, through the anodic oxidation of corresponding alkyne-1,ω-diols. This method presents a potentially greener alternative to traditional chemical syntheses.
Anodic Oxidation of Alkyne-1,ω-diols (C4 and C6)
A key electrochemical method for the synthesis of this compound involves the anodic oxidation of but-2-yne-1,4-diol. This process is effectively carried out in a solution of trimethyl orthoformate using a glassy carbon anode. This one-step procedure has been reported to yield the desired product, this compound, with a notable yield of 80%.
Similarly, this electrochemical strategy can be extended to other alkyne-1,ω-diols. For instance, the anodic oxidation of C6 alkyne-1,ω-diols in methanol (B129727) can also produce the corresponding tetramethyl acetals. The precursor for the C4 synthesis, but-2-yne-1,4-diol, is commercially available and is typically produced through the Reppe synthesis, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269).
Optimization of Electrochemical Conditions for this compound Formation
The efficiency and yield of the electrochemical synthesis of this compound are highly dependent on the optimization of various reaction parameters. Key factors that influence the outcome of the anodic oxidation process include the choice of electrode material, the supporting electrolyte, current density, and the solvent system.
For the anodic oxidation of alkyne-1,ω-diols, glassy carbon has been identified as an effective anode material. The use of trimethyl orthoformate as both a reagent and solvent is crucial for the direct formation of the tetramethyl acetal (B89532). The supporting electrolyte, which is necessary to ensure the conductivity of the solution, must be carefully selected to avoid side reactions. The current density applied during the electrolysis is another critical parameter that needs to be controlled to maximize the yield of the desired product while minimizing potential side reactions such as solvent breakdown or over-oxidation of the substrate.
| Parameter | Optimized Condition |
| Anode Material | Glassy Carbon |
| Substrate | But-2-yne-1,4-diol |
| Solvent/Reagent | Trimethyl orthoformate |
| Yield | 80% |
Comparison with Multistep Chemical Procedures for Direct Preparation
The electrochemical synthesis of this compound offers a significant advantage over traditional multistep chemical procedures. The direct, one-step anodic oxidation from but-2-yne-1,4-diol is considerably more atom-economical and generates less waste compared to lengthy chemical synthesis routes.
Multi-Step Chemical Synthesis Strategies
While electrochemical methods offer a direct route, multi-step chemical syntheses remain a viable alternative for the preparation of this compound and its precursors. These strategies often rely on classical organic transformations such as dehydrohalogenation.
Dehydrohalogenation Approaches for Acetylene Dicarboxaldehyde Acetals
A common chemical strategy for the synthesis of acetylene dicarboxaldehyde acetals involves the dehydrohalogenation of a suitable dihalogenated precursor. This elimination reaction, typically mediated by a strong base, results in the formation of the alkyne functionality.
The synthesis of this compound can be achieved through the dehydrobromination of 2,3-dibromo-1,1,4,4-tetramethoxybutane. This precursor is prepared by the bromination of the corresponding butane (B89635) derivative. The subsequent elimination of two equivalents of hydrogen bromide is typically effected by a strong, non-nucleophilic base.
A reported procedure utilizes potassium tert-butoxide as the base to facilitate the double dehydrobromination. The reaction is generally carried out in an inert solvent, and the reaction conditions, such as temperature and reaction time, are optimized to ensure complete elimination and maximize the yield of the desired acetylene dicarboxaldehyde tetramethyl acetal.
| Starting Material | Reagent | Product |
| 2,3-Dibromo-1,1,4,4-tetramethoxybutane | Potassium tert-butoxide | This compound |
Role of Phase-Transfer Catalysis in Dehydrohalogenation
The synthesis of alkynes, including precursors to this compound, can be efficiently achieved through double dehydrohalogenation of vicinal or geminal dihalides. This elimination reaction often requires a strong base, which may have limited solubility in the organic solvent containing the substrate. Phase-transfer catalysis (PTC) provides an effective solution to this two-phase reaction challenge.
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate, facilitates the transfer of the basic anion (e.g., hydroxide) from the aqueous phase into the organic phase. researchgate.net This allows the dehydrohalogenation to proceed under milder conditions and with greater efficiency. The catalyst cation pairs with the hydroxide (B78521) ion, forming an ion pair that is soluble in the organic medium, thereby enabling the base to react with the dihalide substrate and initiate the elimination sequence to form the alkyne.
Procedures Involving 2,5-Dimethoxyfuran (B1607374) Derivatives
One established, albeit multi-step, chemical procedure for preparing this compound begins with 2,5-dimethoxyfuran as the starting material. researchgate.net While the specific steps of this pathway are not detailed in contemporary high-yield syntheses, the conversion logically involves the ring-opening of the furan (B31954) derivative. This process would likely be initiated by acidic conditions to generate an unsaturated dialdehyde (B1249045) intermediate. Subsequent reaction steps would then involve the formation of the terminal acetal groups to yield the final this compound product. This route is considered less direct compared to more modern electrochemical methods. researchgate.net
Conversion from But-2-yne-1,4-diol and Related Acetylenic Alcohols
A highly efficient and direct synthesis of this compound has been developed utilizing but-2-yne-1,4-diol as the precursor. researchgate.net This method represents a significant improvement over previous multi-step procedures. The conversion is accomplished through a one-step anodic oxidation process.
In this electrochemical synthesis, but-2-yne-1,4-diol is oxidized on a glassy carbon anode in a solution of trimethyl orthoformate. This single-step procedure effectively converts the terminal alcohol groups into dimethyl acetals, affording this compound in a high yield of 80%. researchgate.net A similar electrochemical approach has been successfully used to convert propargyl alcohol into the dimethyl acetal of propynal with an 85% yield. researchgate.net
| Parameter | Condition | Yield |
| Starting Material | But-2-yne-1,4-diol | 80% |
| Reagent/Solvent | Trimethyl orthoformate | |
| Anode Material | Glassy Carbon | |
| Product | This compound | |
| Electrochemical Synthesis of this compound. researchgate.net |
Acidolysis of this compound to 4,4-Dimethoxybut-2-ynal (B6243253)
The targeted conversion of this compound to a related building block, 4,4-dimethoxybut-2-ynal, is achievable through a selective acidolysis reaction. This transformation involves the hydrolysis of one of the two dimethyl acetal groups.
Successful execution of this selective deprotection requires careful control of the reaction conditions. It has been found that the use of undried commercial formic acid (95–97%) is necessary for the acidolysis to proceed effectively, yielding the desired 4,4-dimethoxybut-2-ynal. researchgate.net This specificity highlights the sensitivity of the acetal groups to the hydrolytic conditions.
| Reactant | Product | Key Reagent |
| This compound | 4,4-Dimethoxybut-2-ynal | Undried Commercial Formic Acid (95-97%) |
| Acidolysis of this compound. researchgate.net |
Novel Synthetic Routes and Process Intensification
The electrochemical oxidation of but-2-yne-1,4-diol stands out as a novel and intensified route. researchgate.net By achieving the target molecule in a single, high-yielding step (80%), it offers a substantial improvement over the older, multi-step chemical procedure that starts from 2,5-dimethoxyfuran. researchgate.net This electrochemical approach simplifies the process, reduces waste, and likely lowers energy consumption, embodying the goals of modern chemical synthesis.
Reactivity Profiles and Mechanistic Studies of 1,1,4,4 Tetramethoxybut 2 Yne
Cycloaddition Chemistry Involving the Alkyne Moiety
There is a notable absence of specific studies detailing the cycloaddition chemistry of 1,1,4,4-tetramethoxybut-2-yne. While cycloaddition reactions are fundamental transformations in organic synthesis, the behavior of this particular substituted butyne in such reactions has not been a significant focus of published research.
[2+2] Cycloaddition Reactions and Diastereoselective Outcomes
No specific examples or detailed studies on the [2+2] cycloaddition reactions of this compound were found. Consequently, there is no available data on the diastereoselective outcomes of such reactions.
Exploration of [4+2+1] Cycloadditions in Fused Ring System Synthesis
The application of this compound in [4+2+1] cycloaddition reactions for the synthesis of fused ring systems does not appear to be a documented area of research.
Mechanistic Pathways of Concerted and Stepwise Cycloadditions
Without experimental or computational studies on the cycloaddition reactions of this compound, the mechanistic pathways, whether concerted or stepwise, remain unelucidated for this specific compound.
Reactivity as a Dienophile or Alkynophile in Pericyclic Reactions
While the alkyne moiety in this compound suggests potential dienophilic or alkynophilic reactivity in pericyclic reactions, no specific studies have been published to characterize this behavior.
Nucleophilic Additions to the Alkyne and Acetal (B89532) Centers
The reactivity of this compound towards nucleophilic attack is another area where specific research findings are scarce.
Michael Additions with Various Nucleophiles
No literature was found describing Michael additions to this compound with any class of nucleophiles. The electron-rich nature of the alkyne, flanked by two acetal groups, may not render it a typical Michael acceptor.
Carbon-Carbon Bond Formation via Acetylide Anion Intermediates
Theoretically, the acetylenic core of this compound does not possess terminal acidic protons. Therefore, direct formation of an acetylide anion by simple deprotonation is not feasible. However, the acetal groups at the 1 and 4 positions present opportunities for synthetic manipulation. It is conceivable that under specific conditions, cleavage of the acetals could precede or be integrated with reactions at the alkyne.
Should a synthetic route be devised to generate a terminal alkyne from this compound, the resulting acetylide anion would be a potent nucleophile. Acetylide anions are valuable intermediates in organic synthesis, readily participating in reactions that form new carbon-carbon bonds. alevelchemistry.co.ukvanderbilt.edu These reactions typically involve nucleophilic attack on electrophilic carbon centers.
For instance, the hypothetical acetylide derived from a modified this compound could react with alkyl halides in a nucleophilic substitution reaction to form a more complex alkyne. This reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. vanderbilt.edu Furthermore, these acetylide anions could add to the carbonyl carbon of aldehydes and ketones, a fundamental transformation that, after an acidic workup, yields propargyl alcohols. vanderbilt.edu
Hydrolysis and Acetal Cleavage Mechanisms
The four methoxy (B1213986) groups of this compound are present as two acetal functionalities. Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis in the presence of acid. This cleavage regenerates the parent carbonyl compound and the corresponding alcohol.
The mechanism of acid-catalyzed acetal hydrolysis typically involves the following steps:
Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst.
Cleavage: The protonated ether bond cleaves, leading to the departure of an alcohol molecule and the formation of a resonance-stabilized carbocation (an oxocarbenium ion).
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.
The process is repeated for the second ether linkage of the original acetal, ultimately yielding the corresponding dicarbonyl compound, in this case, but-2-yne-1,4-dione, and methanol (B129727).
The rate of hydrolysis can be influenced by several factors, including the strength of the acid catalyst and the reaction temperature.
Transition Metal-Catalyzed Transformations
The internal alkyne moiety of this compound suggests its potential as a substrate in a variety of transition metal-catalyzed reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient construction of complex molecular architectures.
Olefin Migratory Insertion in Related Alkyne Chemistry
Migratory insertion is a fundamental step in many organometallic catalytic cycles. In the context of alkyne chemistry, this typically involves the insertion of an alkyne into a metal-carbon or metal-hydride bond. While direct examples involving this compound are not documented, the general principle can be applied. For instance, in a hypothetical reaction, a palladium-alkyl complex could coordinate to the alkyne of this compound. Subsequent migratory insertion would result in a new vinyl-palladium species, which could then undergo further reactions. The regioselectivity and stereoselectivity of this insertion would be influenced by the nature of the metal catalyst, the ligands, and the substituents on the alkyne.
Oxidative Addition and Reductive Elimination Pathways Relevant to Alkyne Functionalization
Oxidative addition and reductive elimination are key elementary steps in many catalytic cross-coupling reactions. In a hypothetical scenario involving this compound, a low-valent transition metal complex (e.g., Pd(0)) could undergo oxidative addition with an organohalide to form a higher-valent metal-alkyl or metal-aryl species. This intermediate could then coordinate to the alkyne. Following a migratory insertion step, the resulting organometallic intermediate could undergo reductive elimination to form a new carbon-carbon bond and regenerate the low-valent metal catalyst, thus completing the catalytic cycle. The stability of the acetal groups under the reaction conditions would be a critical factor for the success of such a transformation.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Kumada) with Alkyne Substrates
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While typically employed with aryl, vinyl, or alkyl halides and organometallic reagents, their application to internal alkynes is also known, often leading to the formation of substituted alkenes or other functionalized products.
Suzuki Coupling: A palladium-catalyzed Suzuki coupling could theoretically be envisioned if this compound were first converted to a vinyl-boron species. This could then be coupled with an organic halide to form a more complex, substituted alkene. nih.gov The success of this approach would depend on the feasibility of the initial boronation step.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. fiveable.me While the direct Heck-type reaction of an internal alkyne like this compound is less common, related transformations involving carbopalladation followed by β-hydride elimination could potentially lead to the formation of conjugated enynes or dienes, depending on the reaction conditions and the nature of the coupling partner.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. Similar to the Suzuki and Heck reactions, a direct application to this compound is not straightforward. However, a synthetic sequence that transforms the alkyne into a suitable coupling partner, such as a vinyl halide, could open the door to Kumada coupling for further functionalization.
Applications of 1,1,4,4 Tetramethoxybut 2 Yne in Complex Organic Synthesis
Total Synthesis of Natural Products and Biomolecules
The strategic placement of functional groups in 1,1,4,4-tetramethoxybut-2-yne allows for its use as a precursor in the synthesis of several classes of biologically important molecules.
Precursor in Shikimate Pathway Synthesis (e.g., (-)-methyl shikimate, (-)-methyl 3-epi-shikimate)
The shikimate pathway is a crucial metabolic route in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids. annualreviews.org Key intermediates in this pathway, such as shikimic acid, are important chiral starting materials for the synthesis of various pharmaceuticals. While extensive research has been conducted on the synthesis of shikimic acid and its derivatives, such as (-)-methyl shikimate and (-)-methyl 3-epi-shikimate, from precursors like quinic acid, specific examples detailing the use of this compound in these syntheses are not prominently featured in the reviewed literature. tandfonline.comresearchgate.netresearchgate.net However, a related compound, 2,2,3,3-tetramethoxybutane, has been employed for the selective protection of trans-1,2-diols during the synthesis of (-)-methyl 3-epi-shikimate from shikimic acid. researchgate.net This suggests the potential utility of tetramethoxybutane derivatives in this area of synthesis.
The general strategy for synthesizing shikimate derivatives often involves the construction of a substituted cyclohexene (B86901) ring. An acetylenic precursor like this compound could, in principle, be utilized in a Diels-Alder reaction to form the core cyclohexene structure, although specific literature examples are scarce.
Utility in Carbohydrate Synthesis and Stereoselective Approaches
Alkynes are valuable precursors in the synthesis of carbohydrates, offering a linear scaffold that can be stereoselectively functionalized to create the chiral centers characteristic of sugars. While direct applications of this compound in carbohydrate synthesis are not extensively documented, the related compound 4,4-dimethoxybut-1-yne (B1619715) has been utilized as a key intermediate in the stereoselective synthesis of carbohydrates. This suggests that the protected aldehyde functionalities within this compound could be strategically unveiled and manipulated to construct complex carbohydrate structures.
Building Block for Polyketide Fragments and Lipid Analogs
Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. rsc.orgnih.govacs.org Their biosynthesis involves the sequential condensation of simple acyl units. rsc.org Acetylenic compounds can serve as valuable building blocks in the laboratory synthesis of polyketide fragments. researchgate.net Specifically, 4,4-dimethoxybut-1-yne has been employed in a stereocontrolled strategy for the construction of six-carbon polyketide fragments. The symmetrical C4 backbone of this compound makes it a potentially useful precursor for certain polyketide synthons.
Similarly, in the synthesis of lipid analogs, acetylenic compounds are utilized to introduce structural diversity and functionality. nih.govresearchgate.netnih.gov The alkyne unit can be incorporated into the fatty acid chain or the headgroup of the lipid. While direct examples using this compound are not prevalent, the general utility of acetylenic building blocks in this field is well-established.
Construction of Heterocyclic Ring Systems
The reactivity of the alkyne and the latent carbonyl functionalities of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds.
Precursor for Indoles and Fused Heterocycles
The synthesis of indoles, a core structure in many natural products and pharmaceuticals, can be achieved through various methods involving alkynes. rsc.orgnih.gov One common strategy is the coupling of anilines with alkynes followed by cyclization. rsc.org While specific examples employing this compound are not readily found, the general principle suggests its potential in the synthesis of indoles bearing substituents at the 2 and 3 positions after deprotection and cyclization.
The construction of fused heterocyclic systems can also be accomplished using acetylenic precursors. nih.gov The Diels-Alder reaction, for instance, between a diene and an alkyne can lead to the formation of a six-membered ring, which can then be further functionalized or annulated.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrazines) via Click Chemistry Principles
The field of click chemistry has revolutionized the synthesis of complex molecules, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent example. biosyn.com This reaction allows for the efficient formation of 1,2,3-triazoles.
Development of Functionalized Alkenes and Polyenes
The transformation of alkynes into precisely substituted alkenes and extended polyene systems is a cornerstone of modern organic synthesis. Theoretically, this compound could serve as a valuable precursor in this context. The central carbon-carbon triple bond is a handle for various transformations, including stereoselective reductions and carbon-carbon bond-forming reactions.
Partial reduction of the alkyne would be expected to yield the corresponding (Z)- or (E)-1,1,4,4-tetramethoxybut-2-ene, depending on the chosen catalytic system. However, specific studies detailing such transformations with this particular substrate are not readily found in the current body of scientific literature.
Furthermore, its symmetrical structure and the presence of four methoxy (B1213986) groups could influence its reactivity in metal-catalyzed cross-coupling reactions, potentially leading to novel polyene architectures. For instance, related compounds like 4,4-dimethoxybut-1-yne have been utilized in the stereocontrolled synthesis of complex polyenes. This suggests a latent potential for this compound, though this remains speculative without direct experimental evidence.
Contributions to Advanced Materials Synthesis
The unique arrangement of oxygen atoms and the rigid alkyne backbone in this compound hints at its potential as a building block for advanced materials.
Role in Ligand Synthesis for Metal Complexation
The synthesis of novel ligands is crucial for the development of new metal complexes with tailored catalytic or material properties. The oxygen atoms of the methoxy groups in this compound could, in principle, act as donor atoms for metal coordination. Following modification of the alkyne or hydrolysis of the acetals to reveal aldehyde functionalities, a variety of multidentate ligands could be envisioned. However, the scientific literature does not currently contain reports of its use in the synthesis of ligands for metal complexation. The exploration of its coordination chemistry remains an open area for research.
Potential in Dye Synthesis for Advanced Technologies (e.g., DSSCs)
The development of organic dyes for applications such as dye-sensitized solar cells (DSSCs) is an active field of research. These dyes typically possess a donor-π-acceptor architecture to facilitate charge separation upon photoexcitation. While alkynes are often incorporated into the π-conjugated bridge of such dyes, there is no specific information available on the use of this compound in the synthesis of dyes for DSSCs or other advanced technologies. Its potential contribution to this field is therefore hypothetical and awaits investigation.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for 1,1,4,4-tetramethoxybut-2-yne are largely absent from the public domain.
Molecular Orbital Analysis and Reactivity Prediction
A molecular orbital (MO) analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy and localization of these frontier orbitals would provide insight into the compound's behavior as an electrophile or nucleophile and its potential reactivity in pericyclic reactions. One brief mention in the literature suggests that the presence of the alkyne bond in this compound introduces rigidity and reactivity, particularly in cycloaddition reactions. researchgate.net Another fragmented reference hints at a reduction of the HOMO-LUMO energy gap, but lacks the necessary context and detailed data for a thorough analysis. nih.gov Without dedicated computational studies, a detailed MO diagram and robust reactivity predictions remain speculative.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. While the synthesis of this compound via the anodic oxidation of but-2-yne-1,4-diol is known, and its subsequent acidolysis to 4,4-dimethoxybut-2-ynal (B6243253) has been described, computational studies modeling the mechanisms of these specific transformations are not present in the available literature. researchgate.net Such studies would be invaluable for optimizing reaction conditions and understanding the role of intermediates.
Conformational Analysis and Stereochemical Considerations
The rotational barriers around the single bonds in this compound and the preferred conformations of the methoxy (B1213986) groups would significantly influence its reactivity and interactions. A comprehensive conformational analysis, typically performed using computational methods, would identify the lowest energy conformers and the energetic penalties for rotation. This information is critical for understanding stereochemical outcomes in reactions involving this molecule. At present, no such detailed conformational analysis for this compound has been found in published research.
Prediction of Spectroscopic Signatures for Characterization in Research Contexts
Computational chemistry can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which aids in the characterization of novel compounds. While experimental data for this compound exists, for instance, a proton NMR resonance at 5.31 ppm for the acetal (B89532) protons in CDCl3, there are no available studies that correlate these experimental findings with computationally predicted spectra. Such a comparison would serve to validate the computational models and provide a deeper understanding of the molecule's structure.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Routes Utilizing 1,1,4,4-Tetramethoxybut-2-yne
The development of synthetic routes that control stereochemistry is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. While specific asymmetric applications of this compound are not yet extensively reported, its structure offers significant potential for future exploration.
Future research could focus on two primary strategies: transformations of the alkyne and reactions involving the latent aldehyde functionalities after deprotection. The internal alkyne could be a substrate for asymmetric hydrogenation or hydrofunctionalization reactions using chiral catalysts to create stereocenters on the butane (B89635) backbone. More promisingly, the unmasking of the two aldehyde groups to form but-2-yne-1,4-dial provides a substrate for a variety of classic and modern asymmetric reactions.
Research into the diastereoselective Mannich reaction of related N,O-acetals with ketones, which proceeds with high diastereoselectivity, suggests a potential pathway for developing similar transformations. rsc.org Furthermore, the dicarbonyl moiety that can be generated from this compound is a key feature in the synthesis of complex natural products. For instance, intramolecular aldol (B89426) reactions of dione-containing intermediates are crucial steps in the asymmetric total synthesis of molecules like (−)-clovan-2,9-dione. pku.edu.cnresearchgate.net This suggests that this compound could serve as a key starting material in stereocontrolled syntheses of complex cyclic systems.
Table 1: Potential Asymmetric Reactions Involving the this compound Core
| Reaction Type | Functional Group Targeted | Potential Chiral Influence | Prospective Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Alkyne | Chiral metal catalysts (e.g., Rh, Ru with chiral ligands) | Enantiomerically enriched 1,4-dimethoxybutane (B78858) derivatives |
| Asymmetric Hydrosilylation | Alkyne | Chiral transition metal complexes | Chiral vinylsilanes |
| Intramolecular Aldol Reaction | Deprotected Dialdehyde (B1249045) | Proline or other organocatalysts; chiral metal complexes | Enantioselective formation of cyclic compounds |
Exploration of New Catalytic Systems for Functionalization
The functionalization of alkynes is a rich field of catalytic research. The internal alkyne of this compound is a prime target for a wide array of modern catalytic transformations that could expand its synthetic utility far beyond its current use.
Homogeneous gold catalysis, known for its excellent π-acidity, is a powerful tool for the functionalization of alkynes and could be applied to induce complex cyclizations or additions. nih.gov Similarly, palladium and copper catalysts are widely used for alkyne functionalization. capes.gov.brnih.govacs.org The development of recyclable heterogeneous catalysts, such as metal nanoparticles supported on silica (B1680970) or encapsulated in polymers, offers a green and efficient approach to these transformations, allowing for catalyst recovery and reuse over multiple cycles. mdpi.com Research could be directed toward applying these systems to this compound for reactions such as hydroamination, hydroalkoxylation, or carboboration, thereby creating a diverse library of functionalized C4 building blocks. acs.org
Table 2: Prospective Catalytic Systems for Functionalizing this compound
| Catalyst Type | Metal Center | Potential Transformation | Key Advantages |
|---|---|---|---|
| Homogeneous | Au(I)/Au(III) | Hydroarylation, Hydroamination, Oxidative Functionalization | High regioselectivity, mild reaction conditions. nih.gov |
| Homogeneous | Pd(0)/Pd(II) | Sonogashira Coupling, Allylation, Amination | Versatility in C-C and C-N bond formation. capes.gov.brnih.gov |
| Homogeneous | Cu(I) | Azide-Alkyne Cycloaddition (CuAAC), Allylboration | "Click" chemistry applications, formation of borylated products. acs.orgmdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability and reproducibility. elveflow.comnih.gov These benefits are particularly relevant for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time.
The synthesis of this compound itself, which can be achieved via electrochemical oxidation of but-2-yne-1,4-diol, is well-suited for an electrochemical flow reactor. researchgate.netresearchgate.net Furthermore, its subsequent conversion to 4,4-dimethoxybut-2-ynal (B6243253) using formic acid—a reaction noted for its sensitivity to reagent quality—could be rendered more reproducible and controllable in a flow system. acs.orgresearchgate.net The use of supported catalysts or reagents in packed-bed reactors is a common strategy in flow chemistry that simplifies purification and enables multi-step, automated syntheses. acs.orgunimi.it Integrating the synthesis and subsequent functionalization of this compound into a modular, automated flow platform could enable the rapid generation of a library of derivatives for screening in drug discovery and materials science. acs.org
Investigation of Bioorthogonal Reactions Beyond Traditional Click Chemistry
Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. acs.org The structure of this compound contains two key functionalities relevant to this field: an alkyne and two masked aldehydes.
The alkyne group is the quintessential handle for the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, which are pillars of "click" chemistry. acs.orgnih.gov While the internal nature of the alkyne in this compound may result in slower kinetics compared to terminal alkynes, it remains a viable reaction partner.
Beyond this, deprotection of the acetals reveals two aldehyde groups. Aldehydes and ketones are established bioorthogonal reagents that react with hydrazines and aminooxy-functionalized probes to form stable hydrazones and oximes. acs.orgnih.gov Although these condensation reactions are typically slower than cycloadditions, they represent a distinct and mechanistically different class of bioorthogonal ligation. nih.gov The presence of both an alkyne and latent aldehydes makes this compound a potential platform for developing dual-functional or multi-component labeling agents, where two different biomolecules could be targeted using orthogonal chemistries originating from a single, compact scaffold.
Design of Next-Generation Synthetic Reagents Based on the this compound Scaffold
A synthetic reagent's value is often defined by its ability to serve as a versatile scaffold for constructing more complex molecules. This compound provides a rigid, linear C4 scaffold that can be elaborated in numerous ways.
Upon deprotection, the resulting but-2-yne-1,4-dial is a symmetrical, bifunctional molecule. nih.gov This dialdehyde can be used to synthesize a variety of heterocyclic systems (e.g., furans, pyrroles, thiophenes) through reactions with appropriate dinucleophiles. The combination of the central alkyne with the terminal aldehydes allows for the design of "linchpin" reagents capable of participating in sequential or one-pot multi-component reactions. For example, one could envision a reaction sequence where the alkyne first undergoes a cycloaddition, followed by differential reaction at the two aldehyde positions. This would allow for the rapid assembly of complex molecular architectures from a simple, commercially available starting material, fulfilling a key goal in modern synthetic strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
